2,4,5-t Isobutyl ester

概要

説明

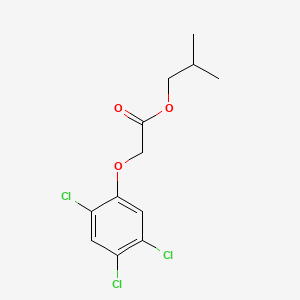

2,4,5-T Isobutyl Ester is a chemical compound with the molecular formula C12H13Cl3O3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is not soluble in water but can dissolve in organic solvents such as alcohols and ethers. It is primarily used as a component in fragrances and flavorings .

準備方法

Synthetic Routes and Reaction Conditions: 2,4,5-T Isobutyl Ester is typically synthesized through an esterification reaction. The process involves reacting 2,4,5-trichlorobenzoic acid with isobutanol in the presence of an acid catalyst. The reaction conditions include maintaining an acidic environment and controlling the temperature and reaction time to optimize yield .

Industrial Production Methods: In industrial settings, the esterification reaction is carried out in large reactors where 2,4,5-trichlorobenzoic acid and isobutanol are mixed with an acid catalyst such as sulfuric acid. The mixture is heated to a specific temperature, and the reaction is allowed to proceed until the desired ester is formed. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions: 2,4,5-T Isobutyl Ester undergoes several types of chemical reactions, including:

Oxidation: Strong oxidizing agents can oxidize the ester, leading to the formation of various oxidation products.

Substitution: The ester can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2,4,5-trichlorobenzoic acid and isobutanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Products where the isobutyl group is replaced by the nucleophile .

科学的研究の応用

Agricultural Applications

Herbicide Use

- Crops : 2,4,5-T Isobutyl ester is used extensively on a variety of crops including corn, wheat, barley, oats, sugarcane, rice, and various fruits and vegetables. Its application helps in controlling broadleaf weeds that compete with these crops for nutrients and water .

- Method of Application : The compound is typically applied through foliar sprays or soil treatments. It can be used in both pre-emergence and post-emergence stages to maximize weed control effectiveness .

Plant Growth Regulation

- Effects on Shelf Life : The isobutyl ester form is particularly noted for extending the shelf life of certain fruits when applied pre-harvest. This includes citrus fruits where it helps delay fruit drop and maintains quality during storage .

Industrial Applications

Forestry Management

- In forestry, this compound is employed for controlling unwanted vegetation in managed forests. This aids in the growth of desirable tree species by reducing competition from weeds .

Aquatic Applications

- The compound has been utilized in managing aquatic weeds in lakes and ponds. Its application helps maintain water quality and supports aquatic life by controlling invasive plant species .

Toxicological Insights

While this compound has beneficial applications, it is essential to consider its toxicological profile:

- Toxicity Studies : Research indicates that exposure to high doses can lead to adverse effects on reproductive health and organ function in laboratory animals. For instance, doses around 200 mg/kg body weight have shown significant inhibition of testicular DNA synthesis .

- Regulatory Standards : Due to its potential toxicity and contamination with dioxins (particularly TCDD), the use of 2,4,5-T esters is regulated under various environmental protection laws to minimize human and ecological exposure .

Data Tables

| Application Area | Specific Use | Crop/Environment | Application Method |

|---|---|---|---|

| Agriculture | Herbicide | Corn, Wheat, Sugarcane | Foliar spray |

| Agriculture | Plant Growth Regulator | Citrus Fruits | Pre-harvest application |

| Forestry | Vegetation Control | Managed Forests | Soil treatment |

| Aquatic Management | Invasive Plant Control | Lakes/Ponds | Foliar spray |

Case Studies

Case Study 1: Efficacy in Crop Yield Improvement

A study conducted on the application of this compound on corn fields demonstrated a significant increase in yield due to effective weed control. Fields treated with the herbicide showed a 20% higher yield compared to untreated controls over two growing seasons .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of 2,4,5-T applications in forestry revealed that while it effectively controlled unwanted vegetation, there were detectable residues in soil samples up to six months post-application. This raised concerns regarding long-term ecological effects and necessitated monitoring programs for surrounding wildlife .

作用機序

The mechanism of action of 2,4,5-T Isobutyl Ester involves its interaction with various molecular targets. The ester can be hydrolyzed by esterases to produce 2,4,5-trichlorobenzoic acid and isobutanol, which can then interact with different biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

- 2,4,5-T Butyl Ester

- 2,4,5-T Ethyl Ester

- 2,4,5-T Isopropyl Ester

Comparison: 2,4,5-T Isobutyl Ester is unique due to its specific isobutyl group, which imparts distinct physical and chemical properties compared to other esters of 2,4,5-trichlorobenzoic acid. For example, the isobutyl ester has different solubility and reactivity characteristics compared to the butyl, ethyl, and isopropyl esters .

生物活性

2,4,5-t Isobutyl ester, chemically known as isobutyl 2,4,5-trichlorophenoxyacetate, is an organic compound with the molecular formula C₁₂H₁₃Cl₃O₃. It is primarily recognized for its application as a herbicide in agriculture, particularly for controlling broadleaf weeds while being less harmful to grass species. The compound's biological activity is largely attributed to its chlorinated structure, which influences its interactions with biological systems.

The synthesis of this compound typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with isobutanol. This reaction can be catalyzed by various acids under controlled conditions to optimize yield and minimize by-products. The resulting compound appears as a white to light brown waxy solid and exhibits significant biological activity due to its ability to disrupt normal plant growth processes.

Herbicidal Mechanism

This compound functions as a herbicide by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The compound primarily targets broadleaf weeds while exhibiting selectivity towards grasses. This selective action makes it a valuable tool in agricultural practices aimed at crop protection.

Toxicological Effects

Research on the toxicological effects of this compound indicates potential health risks associated with exposure. Studies have shown that while it shares similarities with other chlorophenoxy herbicides regarding herbicidal activity, it also poses risks of acute toxicity and long-term health effects linked to contaminants such as TCDD (dioxin).

Table 1: Summary of Toxicological Studies on this compound

| Study Type | Organism | Dose (mg/kg) | Observations |

|---|---|---|---|

| Chronic Toxicity | Rats | 30 | Increased kidney weights; no significant tumors |

| Acute Toxicity | Mice | Varies | Increased tumor incidence; limitations in data |

| Long-term Feeding Study | Rhesus Monkeys | 12 | Reduced body weights; vomiting |

| Skin Irritation | Rabbits | N/A | No irritation on skin; severe irritation in eyes |

Case Studies

- Chronic Toxicity in Rats : A two-year study involving rats fed diets containing varying concentrations of 2,4,5-T showed comparable incidences of tumors to control groups. However, an increase in thyroid adenomas was noted in females at lower doses .

- Effects on Aquatic Life : Research indicates that formulations containing 2,4-D (a related compound) exhibit significant toxicity to salmonids at concentrations below 50 ppm. The butyl ester form was particularly lethal .

- Human Health Risks : Occupational exposure studies suggest potential risks associated with long-term exposure to chlorophenoxy herbicides like 2,4,5-T. These studies highlight concerns regarding reproductive toxicity and carcinogenicity .

特性

IUPAC Name |

2-methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-7(2)5-18-12(16)6-17-11-4-9(14)8(13)3-10(11)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIVFWSIMRWBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026074 | |

| Record name | Isobutyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl 2,4,5-trichlorophenoxyacetate is an off-white solid. (NTP, 1992), 2,4,5,-T esters: Amber to dark amber liquid; [HSDB] Off-white solid; [CAMEO] | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, isobutyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Density: 1.2 @ 20 °C (liq) /2,4,5-T esters/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4938-72-1 | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4938-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004938721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K7Z0G1Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) Isobutyl Ester affect citrus fruit size?

A1: The research paper investigates the impact of several synthetic auxins, including 2,4,5-T isobutyl ester, on citrus fruit size. While the paper doesn't specifically isolate the effects of this compound, it concludes that synthetic auxins can influence fruit size through two main mechanisms []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。